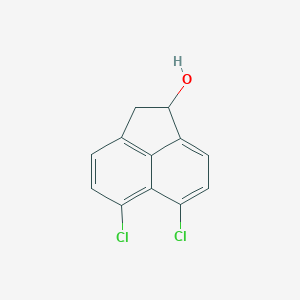
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole, also known as TRY-5, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of tetrahydroindoles and has been shown to exhibit a range of interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the p53 tumor suppressor pathway, which leads to the induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurological cells, this compound has been shown to improve cognitive function and have neuroprotective effects. Additionally, this compound has been shown to have antiviral and antibacterial effects, which may be useful in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has several advantages for lab experiments, including its high purity and stability. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, this compound is a synthetic compound and may be more expensive than other natural compounds that exhibit similar effects.
Future Directions
There are several future directions for research on 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole. One area of interest is the development of novel derivatives of this compound that exhibit improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole involves the reaction of 2,3-dihydro-1H-indene with formaldehyde and ammonium acetate in the presence of a catalyst. This reaction produces this compound as the main product. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been studied for its potential therapeutic applications in a range of diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, this compound has been shown to have antiviral and antibacterial effects.
properties
CAS RN |
111261-72-4 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,3,4,5-tetrahydrobenzo[cd]indol-3-ylmethanamine |
InChI |
InChI=1S/C12H14N2/c13-6-9-5-4-8-2-1-3-11-12(8)10(9)7-14-11/h1-3,7,9,14H,4-6,13H2 |
InChI Key |
PKWJZQKTYSEOEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
synonyms |
3-aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole 3-AMTBI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



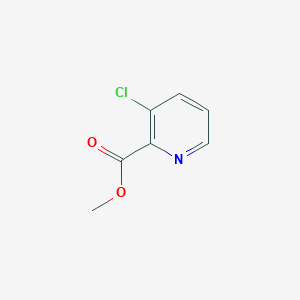

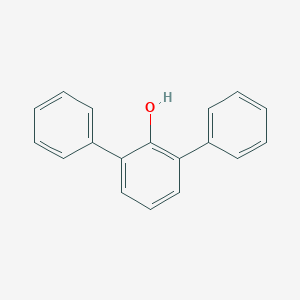
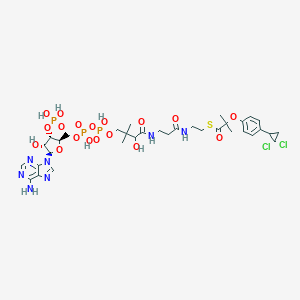
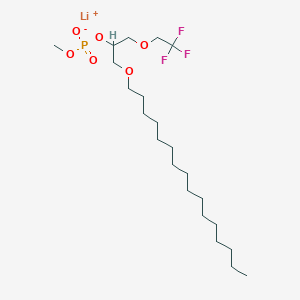
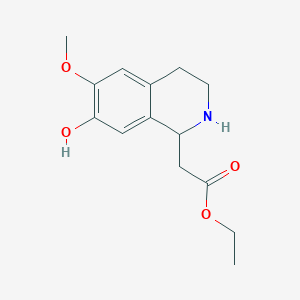
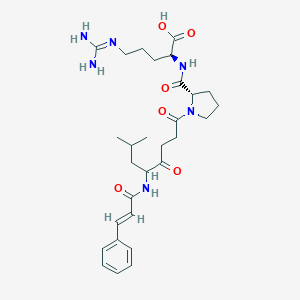

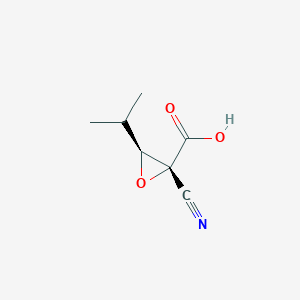
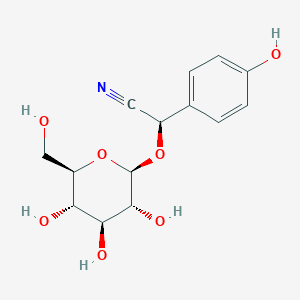
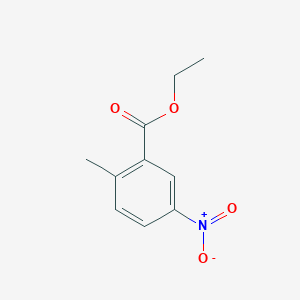
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)
